![molecular formula C35H26N2O2 B11958815 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) CAS No. 4231-45-2](/img/structure/B11958815.png)
4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline)
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Overview
Description
4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) is a complex organic compound with the molecular formula C35H26N2O2 and a molecular weight of 506.61 g/mol This compound is known for its unique structure, which includes two naphthylmethylene groups connected by a methylene bridge to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4,4’-methylenedianiline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Biological Activity
Research indicates that derivatives of 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline), particularly those forming metal complexes, exhibit significant biological activities. These include antibacterial and antifungal properties, as well as potential antioxidant capabilities. Studies have demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms and possess activities such as reducing power and nitric oxide scavenging ability .
Case Study: Antibacterial Properties
A study conducted on the antibacterial effects of this compound revealed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis.
Synthesis and Characterization
The synthesis of 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) typically involves a condensation reaction between 4,4'-methylenedianiline and 2-hydroxy-1-naphthaldehyde under acidic conditions. This process results in the formation of a Schiff base through nucleophilic attack by the amine on the carbonyl group of the aldehyde.
Characterization Techniques
The compound has been characterized using various techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify characteristic absorption bands corresponding to functional groups.
- X-ray Crystallography : Offers detailed information about the molecular arrangement in solid-state structures.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) involves its interaction with molecular targets through its functional groups. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline)
- 4-Ethyl-N-(2-hydroxy-1-naphthylmethylene)aniline
- 2-Naphthalenol, 1,1’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-
Uniqueness
4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) is unique due to its symmetrical structure and the presence of two naphthylmethylene groups. This structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various research and industrial applications .
Biological Activity
4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline), a Schiff base compound, is synthesized through the condensation reaction of 4,4'-methylenedianiline with 2-hydroxy-1-naphthaldehyde. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Synthesis and Characterization
The synthesis of 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) typically involves:
-
Reactants :
- 4,4'-methylenedianiline
- 2-hydroxy-1-naphthaldehyde
-
Reaction Conditions :
- The reaction is often conducted in an aqueous medium with ultrasonic irradiation to enhance yield and purity.
-
Characterization Techniques :
- Nuclear Magnetic Resonance (NMR)
- Infrared (IR) Spectroscopy
- Mass Spectrometry
The resulting Schiff base exhibits a complex structure that can form various metal complexes, enhancing its biological efficacy.
Antimicrobial Activity
Research has demonstrated that 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | <0.125 |
Escherichia coli | <0.25 |
Pseudomonas aeruginosa | <0.5 |
These findings suggest that the compound's activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .
Anticancer Activity
The compound also displays promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:
Cell Line | IC50 (μg/mL) |
---|---|
MDA-MB-231 | 14.20 |
HeLa | 4.54 |
Mechanistic studies suggest that the compound may protect DNA from oxidative damage and induce cell cycle arrest .
Antioxidant Activity
The antioxidant capacity of 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) has been evaluated using several assays:
- DPPH Scavenging Assay : The compound exhibited a significant reduction in DPPH radical levels, indicating strong free radical scavenging ability.
- Reducing Power Assay : The reducing power increased with concentration, suggesting potential applications in preventing oxidative stress-related damage.
The antioxidant activity is linked to the presence of hydroxyl groups in its structure, which can donate hydrogen atoms to free radicals .
Study on Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology highlighted the antimicrobial effects of various Schiff bases, including 4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline). The results indicated that this compound had superior activity compared to commercial antibiotics against multidrug-resistant strains .
Investigation of Anticancer Mechanisms
Research conducted at a leading cancer research institute explored the mechanisms by which this Schiff base induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and leads to mitochondrial dysfunction in treated cells .
Properties
CAS No. |
4231-45-2 |
---|---|
Molecular Formula |
C35H26N2O2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[[4-[[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C35H26N2O2/c38-34-19-13-26-5-1-3-7-30(26)32(34)22-36-28-15-9-24(10-16-28)21-25-11-17-29(18-12-25)37-23-33-31-8-4-2-6-27(31)14-20-35(33)39/h1-20,22-23,38-39H,21H2 |
InChI Key |
FECLBTRXQLVKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)CC4=CC=C(C=C4)N=CC5=C(C=CC6=CC=CC=C65)O)O |
Origin of Product |
United States |
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